molecular formula C23H16Cl2N4O3S B15086212 4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide CAS No. 477733-08-7

4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide

Cat. No.: B15086212
CAS No.: 477733-08-7
M. Wt: 499.4 g/mol
InChI Key: UCMOKOTYUXWHPS-VULFUBBASA-N
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Description

4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide (CAS 477733-08-7) is a quinoline-based benzenesulfonamide compound developed for scientific research, particularly in the field of enzyme inhibition and oncology . This molecule is designed as a potent inhibitor of carbonic anhydrase (CA) isoforms, with research indicating its activity against the cancer-associated transmembrane enzymes hCA IX and hCA XII . These isoforms are upregulated in hypoxic tumors and are critical in maintaining the intracellular and extracellular pH balance, thereby promoting tumor growth and metastasis . Inhibiting these enzymes is a recognized therapeutic strategy for disrupting tumorigenicity. The compound features a hydrazone linker, which acts as a bioisostere for a urea group, connecting the 2-chloroquinoline lipophilic tail to the benzenesulfonamide zinc-binding group (ZBG) . This hydrazone linker enhances molecular flexibility and is instrumental for achieving favorable interactions within the hydrophilic part of the enzyme's active site . The primary sulfonamide group serves as the key zinc-anchoring moiety, which is essential for the high-affinity binding to the CA enzyme . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

CAS No.

477733-08-7

Molecular Formula

C23H16Cl2N4O3S

Molecular Weight

499.4 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C23H16Cl2N4O3S/c24-17-9-11-18(12-10-17)33(31,32)29-21-8-4-2-6-19(21)23(30)28-26-14-16-13-15-5-1-3-7-20(15)27-22(16)25/h1-14,29H,(H,28,30)/b26-14+

InChI Key

UCMOKOTYUXWHPS-VULFUBBASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Two-Step Convergent Synthesis

The most widely adopted method involves a sequential hydrazide formation and Schiff base condensation (Figure 1).

Step 1: Hydrazide Synthesis
Methyl 4-sulfamoylbenzoate reacts with hydrazine hydrate in ethanol under reflux (78–80°C, 6–8 hours) to yield 4-(hydrazinecarbonyl)benzenesulfonamide. This nucleophilic acyl substitution replaces the methoxy group with a hydrazide, achieving 85–90% conversion.

Step 2: Schiff Base Condensation
Equimolar 2-chloroquinoline-3-carbaldehyde and the hydrazide undergo condensation in ethanol with phosphoric acid (H₃PO₄, 5 mol%) at 60°C for 12 hours. The reaction proceeds via:

  • Protonation of the aldehyde carbonyl by H₃PO₄, enhancing electrophilicity
  • Nucleophilic attack by the hydrazide’s amino group
  • Dehydration to form the E-configured hydrazone (m.p. 218–220°C)
Step Reagents Conditions Yield
1 Hydrazine hydrate, ethanol Reflux, 8 h 88%
2 H₃PO₄, ethanol 60°C, 12 h 78%

Table 1. Standard reaction conditions for two-step synthesis

Alternative One-Pot Approaches

Emerging methodologies consolidate the synthesis into a single vessel by sequentially adding reagents:

  • In situ hydrazide generation : Using ethyl chloroformate to activate the benzoate ester for hydrazinolysis
  • Tandem condensation : Employing microwave irradiation (100 W, 120°C) to accelerate hydrazone formation, reducing reaction time to 2 hours

While these methods simplify purification, they yield marginally lower quantities (65–70%) due to competing side reactions like quinoline ring oxidation.

Optimization of Synthetic Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote decomposition above 70°C. Ethanol balances solubility and stability, achieving optimal turnover:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Ethanol 24.3 12 78
DMF 36.7 8 62
Toluene 2.4 24 41

Table 2. Solvent impact on Schiff base condensation yield

Catalytic Systems

Brønsted acids (H₃PO₄, p-TsOH) outperform Lewis acids (ZnCl₂, AlCl₃) in promoting hydrazone formation:

Catalyst (5 mol%) Conversion (%) Byproducts (%)
H₃PO₄ 98 <2
p-TsOH 95 3
ZnCl₂ 82 11

Table 3. Catalyst screening for Step 2

H₃PO₄’s dual role as proton donor and dehydrating agent minimizes imine hydrolysis byproducts.

Structural Characterization and Purity Analysis

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.21 (s, 1H, SO₂NH)
  • δ 11.85 (s, 1H, CONH)
  • δ 8.72 (s, 1H, CH=N)
  • δ 8.02–7.12 (m, 13H, aromatic)

ESI-MS: m/z 499.4 [M+H]⁺ (calculated 499.4)

The hydrazone’s E-configuration is confirmed by NOESY correlations between the quinoline H-4 and hydrazone proton.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, MeCN:H₂O 65:35) shows 99.2% purity at 254 nm, with retention time 8.7 minutes. Residual solvents are below ICH Q3C limits (ethanol < 0.5% w/w).

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Reagents

Bulk pricing favors hydrazine hydrate ($45/kg) over costly alternatives like carbohydrazide ($320/kg). Ethanol’s low toxicity and easy recovery via distillation make it ideal for large batches.

Waste Stream Management

The synthesis generates 2.8 kg waste/kg product, primarily aqueous ethanol contaminated with phosphate salts. Neutralization with Ca(OH)₂ precipitates Ca₃(PO₄)₂, reducing phosphate levels to <10 ppm.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur at the chloro or sulfonamide groups, often using nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted benzenesulfonamides.

Scientific Research Applications

4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide involves its interaction with metal surfaces and biological molecules. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective barrier that prevents corrosion . In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide (MFCD03934494)
  • Structure : Differs in the position of the hydrazinecarbonyl group (attached to the phenyl ring at position 4 instead of 2).
  • Implications : Positional isomerism may alter electronic distribution and steric interactions, affecting binding to biological targets like enzymes or receptors .
4-Chloro-N-(2-{[(2E)-2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide (CAS: 477734-28-4)
  • Structure: Replaces the quinoline with a thienyl group.
4-Chloro-N-[2-({(2E)-2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide (CAS: 477732-72-2)
  • Structure : Nearly identical to the target compound but with slight stereochemical or regiochemical variations.
  • Implications : Subtle differences in tautomerism or hydrogen bonding (e.g., thione vs. thiol tautomers in triazole analogs) could influence reactivity and biological efficacy .

Functional Group Modifications

4-Chloro-N-(2-((2-(2-hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide (CID: 135684199)
  • Structure: Incorporates a hydroxybenzylidene group instead of chloroquinoline.
  • However, reduced lipophilicity may limit membrane permeability compared to the chloro-quinoline derivative .
4-Chloro-N-(2-ethylphenyl)benzenesulfonamide (CID: 765849)
  • Structure: Lacks the hydrazinecarbonyl and quinoline groups, featuring a simpler ethylphenyl substitution.
  • Implications : Reduced molecular complexity may lower biological activity but improve pharmacokinetic properties like absorption and clearance .

Tautomerism and Spectral Features

  • Triazole-Thione Tautomers (Compounds [7–9]) : highlights triazole derivatives existing as thione tautomers (C=S stretching at 1247–1255 cm⁻¹), contrasting with the target compound’s hydrazone system. Such tautomeric states can affect binding modes in enzyme inhibition (e.g., carbonic anhydrase) .
  • IR Spectra : The target compound’s hydrazinecarbonyl group would exhibit C=O stretching (~1660–1680 cm⁻¹), while absence of C=S bands distinguishes it from thioamide analogs .

Tabulated Comparison of Key Compounds

Compound Name / CAS Core Structure Functional Groups Molecular Weight Key Spectral Features (IR) Potential Bioactivity
Target Compound (477733-08-7) Quinoline-hydrazone-sulfonamide 2× Cl, C=O, NH, SO₂ 499.37 C=O ~1660–1680 cm⁻¹, NH ~3150–3300 cm⁻¹ Anticancer, antimicrobial
MFCD03934494 Quinoline-hydrazone-sulfonamide Positional isomer of target 499.37 Similar to target Enzyme inhibition
477734-28-4 (Thienyl analog) Thienyl-hydrazone-sulfonamide Thiophene, Cl, C=O 419.90 C=O ~1660 cm⁻¹, S–C thiophene ~700 cm⁻¹ Antifungal, π-π interactions
CID 135684199 (Hydroxybenzylidene) Hydroxybenzylidene-sulfonamide OH, C=O, NH 418.88 OH ~3300 cm⁻¹, C=O ~1680 cm⁻¹ Antioxidant, anti-inflammatory
CID 765849 (Ethylphenyl analog) Ethylphenyl-sulfonamide Ethyl, Cl, SO₂ 283.79 SO₂ ~1350–1450 cm⁻¹ Improved pharmacokinetics

Biological Activity

4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on various studies and case reports.

Chemical Structure

The compound features a complex structure that includes a chloroquinoline moiety, hydrazinecarbonyl group, and benzenesulfonamide. The chemical formula can be represented as C19H17Cl2N4O2SC_{19}H_{17}Cl_{2}N_{4}O_{2}S.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-chloroquinoline-3-carbaldehyde and appropriate hydrazine derivatives, followed by sulfonamide formation. The reaction conditions often include the use of solvents such as ethanol or PEG (polyethylene glycol) to facilitate product formation and purification.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains and fungi. In a study evaluating hydrazone derivatives, it was found that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives containing halogenated phenyl groups demonstrated enhanced lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .

Microorganism Activity (Zone of Inhibition) Reference
E. coli15 mm
S. aureus18 mm
Candida albicans12 mm

Anticancer Activity

Research has indicated that the compound may possess anticancer properties. In vitro studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action is hypothesized to involve apoptosis induction and inhibition of cell proliferation.

In one notable study, a related hydrazone compound demonstrated an IC50 value of 7.49 µM against MCF-7 cells, indicating potential for further development as an anticancer agent .

Enzyme Inhibition

The compound's biological activity may also extend to enzyme inhibition. Specifically, it has been studied for its inhibitory effects on human carbonic anhydrases (hCAs), which are implicated in various physiological processes and diseases. Variants with different substituents showed selective inhibition profiles against hCA isoforms .

Case Studies

  • Antimicrobial Screening : A series of hydrazone derivatives were synthesized and screened for antimicrobial activity. Among them, compounds featuring chloro substitutions showed enhanced activity against C. albicans and E. coli, suggesting that structural modifications can significantly impact biological efficacy .
  • Cytotoxicity Assays : In a comparative study, compounds similar to this compound were tested against several cancer cell lines. The results indicated that modifications in the hydrazone framework could lead to improved cytotoxic profiles .

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